molecular formula C24H28N2O6 B3987163 (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B3987163
M. Wt: 440.5 g/mol
InChI Key: RGTLMABTBDAONM-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by its:

  • Pyrrolidine core: A five-membered heterocycle with nitrogen, providing stereochemical flexibility for biological interactions.
  • Furan-2-yl(hydroxy)methylidene group: Contributes π-π stacking capabilities and hydrogen bonding.
  • 3-(Morpholin-4-yl)propyl chain: Improves solubility and may modulate pharmacokinetic properties via morpholine’s polar nature .

Synthesis: Typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Microwave-assisted synthesis or solvent-free conditions are often employed to optimize yield and reduce environmental impact .

Potential Applications:

  • Drug discovery: Targets enzymes or receptors due to structural similarity to pharmacophores .
  • Anti-inflammatory/antimicrobial activity: Suggested by analogues with shared pyrrolidine cores .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-2-31-18-8-6-17(7-9-18)21-20(22(27)19-5-3-14-32-19)23(28)24(29)26(21)11-4-10-25-12-15-30-16-13-25/h3,5-9,14,21,28H,2,4,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTLMABTBDAONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the ethoxyphenyl, furan, and morpholinyl propyl groups through various coupling reactions. Common reagents used in these steps include ethyl bromide, furan-2-carbaldehyde, and morpholine, under conditions such as reflux in organic solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Core Pyrrolidine-2,3-Dione

The diketone moiety in the pyrrolidine ring exhibits keto-enol tautomerism, enabling nucleophilic and electrophilic reactivity.

  • Nucleophilic Attack : The electron-deficient carbonyl carbons (C2 and C3) are susceptible to nucleophilic additions. For example, amine or alcohol nucleophiles could form imine or hemiacetal derivatives .

  • Reduction : Catalytic hydrogenation or borohydride reduction may convert the diketone to a diol, though steric hindrance from substituents could limit this .

Furan-2-yl(hydroxy)methylidene Group

The α,β-unsaturated ketone system (enone) conjugated to the furan ring allows:

  • Electrophilic Substitution : The furan ring undergoes electrophilic substitution at the C5 position (para to oxygen) .

  • Cycloadditions : Potential participation in Diels-Alder reactions as a dienophile due to the enone structure .

Morpholine Substituent

The morpholine group (tertiary amine) contributes:

  • Basicity : The lone pair on nitrogen can participate in acid-base reactions or coordinate with metal ions.

  • Hydrogen Bonding : Oxygen and nitrogen atoms influence solubility and intermolecular interactions.

4-Ethoxyphenyl Group

The electron-donating ethoxy group directs electrophilic aromatic substitution (e.g., nitration, halogenation) to the para position relative to the ethoxy group .

Key Reaction Pathways

Reaction TypeMechanismPotential Products/ApplicationsSupporting Evidence
Keto-Enol Tautomerism Equilibrium between diketone and enol formsStabilizes resonance structures; modulates acidityStructural analogs in COX-II inhibitors
Nucleophilic Addition Attack at C2/C3 carbonyl groupsFormation of Schiff bases with aminesSimilar pyrrolidine-dione reactivity
Electrophilic Aromatic Substitution Bromination/nitration of furan or phenyl ringsHalogenated or nitro derivativesFuran reactivity studies
Oxidation Oxidative cleavage of enone systemFormation of carboxylic acids or ketonesEnone oxidation precedents

Comparative Reactivity with Structural Analogs

Compound ClassReactive SitesObserved ReactionsContrast with Target Compound
Pyrrolidine-2,5-dionesDiketone coreCyclization to lactams under acidic conditions Target lacks flexibility for lactamization
Furan-containing enonesα,β-unsaturated carbonylDiels-Alder with dienesSteric hindrance from morpholine may limit reactivity
Morpholine derivativesTertiary amineSalt formation with acidsEnhanced solubility in acidic media

Synthetic and Mechanistic Insights

  • Synthesis : Likely involves multi-step assembly, including:

    • Formation of the pyrrolidine-dione core via Dieckmann cyclization.

    • Introduction of the morpholine-propyl chain via alkylation.

    • Functionalization of the furan and ethoxyphenyl groups via Suzuki coupling or Friedel-Crafts acylation .

  • Stability : Susceptible to hydrolysis under strongly acidic or basic conditions due to the enone and morpholine groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, the compound’s structural features may allow it to interact with various biological targets, potentially leading to the development of new pharmaceuticals. Its morpholinyl group, in particular, is known for its presence in many bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and morpholinyl groups could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrrolidine-2,3-dione derivatives and their distinguishing features:

Compound (Selected Examples) Substituent Variations vs. Target Compound Molecular Weight (g/mol) Notable Biological Activities
Target Compound - ~495 (estimated) Hypothesized enzyme/receptor modulation
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione Methoxypropyl chain; propenyloxyphenyl group ~365.39 Antioxidant, anti-inflammatory
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione Additional 3-methoxy on phenyl; methoxypropyl chain ~499.6 Enhanced solubility, potential CNS activity
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione Thiophene replaces furan; benzothiazolyl group ~580 (estimated) Anticancer, antimicrobial
(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione Bromophenyl substituent ~430 (estimated) Increased halogen-mediated binding affinity
6-Methoxy-1-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno-pyrrole core; morpholinylpropyl shared with target compound ~450 (estimated) Kinase inhibition, anticancer

Impact of Substituents on Properties

Aromatic Groups: Ethoxyphenyl vs. Ethoxy in the target compound improves lipophilicity. Methoxy vs. Propenyloxy: Propenyloxy in introduces unsaturated bonds, altering reactivity and metabolic stability.

Heterocyclic Modifications: Furan vs.

Side Chains :

  • Morpholinylpropyl vs. Methoxypropyl : Morpholine in the target compound and enhances solubility and bioavailability compared to methoxypropyl in and .

Biological Activity

The compound (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione is a complex organic molecule with a unique structural arrangement that suggests significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Characteristics

The compound features multiple functional groups including:

  • Pyrrolidine core : Known for diverse biological activities.
  • Furan moiety : Associated with anticancer properties.
  • Ethoxyphenyl group : Potentially enhances lipophilicity and bioavailability.
  • Morpholine ring : Often linked to neuropharmacological effects.

These structural components contribute to the compound's reactivity and interactions within biological systems.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. The furan and pyrrolidine components are particularly noted for their ability to inhibit tumor cell proliferation. Preliminary studies suggest that this compound may target specific signaling pathways involved in cancer progression, such as the MAPK pathway, which is often constitutively active in various tumors .

Antimicrobial Activity

The ethoxyphenyl and furan groups have been linked to antimicrobial effects. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of hydroxymethylidene may enhance these properties by facilitating interactions with microbial enzymes .

Neuropharmacological Effects

The morpholine component suggests potential central nervous system (CNS) activity. Similar derivatives have been studied for their analgesic and anxiolytic effects, indicating that this compound could also possess neuroactive properties .

The biological activity of the compound is hypothesized to occur through several mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes involved in cell signaling and proliferation.
  • Receptor Modulation : Interacting with neurotransmitter receptors or other protein targets.
  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells, thereby inhibiting their growth .

Case Study: Anticancer Activity

A study investigated the effects of structurally similar compounds on leukemia cell lines, showing that concentrations as low as 0.3 µM inhibited cell proliferation significantly. The mechanism involved down-regulation of phospho-ERK1/2 levels, a key player in cancer cell signaling pathways .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that compounds with similar furan and phenyl structures exhibited broad-spectrum antimicrobial activity. The mechanism was attributed to disruption of bacterial membrane integrity and inhibition of essential metabolic pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
Pyrrolidine derivativePyrrolidine ringAnalgesic properties
Furanone derivativeFuran ringAntimicrobial activity
Morpholino derivativeMorpholine ringAnticancer effects

This table highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyrrolidine-2,3-dione derivatives with morpholine and furan substituents?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyrrolidine-2,3-dione cores are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization (). Morpholine and furan groups can be introduced using nucleophilic substitution or Heck coupling ( ). For morpholine-containing side chains, 3-(morpholin-4-yl)propyl groups are often attached via alkylation under basic conditions (e.g., NaH in THF) ().

Q. How is the stereochemical configuration (4E) confirmed in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, single-crystal X-ray studies (mean C–C bond deviation: 0.004 Å, R factor: 0.038) resolve the (E)-configuration of the furan-2-yl(hydroxy)methylidene group ( ). Alternative methods include NOESY NMR to assess spatial proximity of substituents (e.g., morpholine propyl chain vs. ethoxyphenyl group) ().

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify impurities. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., calculated [M+H]+ = 469.2 g/mol), while elemental analysis (C, H, N) ensures stoichiometric integrity (deviation <0.4%) ( ).

Advanced Research Questions

Q. How do substituents (e.g., ethoxyphenyl vs. morpholinylpropyl) influence bioactivity in pyrrolidine-2,3-dione derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

  • Replace the ethoxyphenyl group with fluorophenyl ( ) to assess electronic effects on antimicrobial activity (MIC: 2–64 µg/mL) ().
  • Shorten the morpholinylpropyl chain to morpholinylethyl to evaluate steric impacts on target binding (e.g., enzyme inhibition assays with IC50 comparisons) ().
    Computational docking (AutoDock Vina) can predict binding modes to targets like bacterial enoyl-ACP reductases ().

Q. How can discrepancies in reported bioactivity data be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

  • Use identical bacterial strains (e.g., S. aureus ATCC 29213) and growth media (Mueller-Hinton agar).
  • Compare minimum inhibitory concentrations (MICs) under controlled oxygen levels (aerobic vs. anaerobic) ().
  • Validate results with orthogonal assays (e.g., time-kill kinetics vs. metabolic activity via resazurin reduction) ().

Q. What strategies optimize reaction yields for morpholinylpropyl introduction?

  • Methodological Answer : Key variables include:

  • Catalyst : Palladium-catalyzed coupling (e.g., Pd(OAc)₂/XPhos) for Heck reactions (85–92% yield) ( ).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine in SN2 reactions ().
  • Temperature : 80–100°C accelerates alkylation but may require inert atmospheres to prevent oxidation ().

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer : Use in silico tools:

  • CYP450 metabolism : SwissADME predicts major oxidation sites (e.g., furan ring or morpholine nitrogen) ( ).
  • Half-life estimation : Molecular dynamics simulations (AMBER) model hepatic microsomal degradation ().
    Experimental validation via LC-MS/MS analysis of rat liver microsomes confirms predicted metabolites ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

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